molecular formula C18H17N3O5S2 B2425101 N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide CAS No. 1005303-80-9

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B2425101
CAS No.: 1005303-80-9
M. Wt: 419.47
InChI Key: ZROGMLLLJIVGPP-UHFFFAOYSA-N
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Description

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C18H17N3O5S2 and a molecular weight of 419.47 g/mol.

Properties

IUPAC Name

4-methoxy-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S2/c1-26-15-6-8-16(9-7-15)28(24,25)21-14-5-3-4-13(12-14)17-10-11-18(20-19-17)27(2,22)23/h3-12,21H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROGMLLLJIVGPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often include reactions such as sulfonation, nitration, and coupling reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide can be compared with other similar compounds, such as:

  • N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
  • 4-methoxy-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide

These compounds share structural similarities but may differ in their functional groups, leading to variations in their chemical properties and applications.

Biological Activity

N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound is part of a class of compounds known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews its biological activity, focusing on recent findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N4O5SC_{16}H_{18}N_{4}O_{5}S, with a molecular weight of approximately 382.4 g/mol. The compound features a sulfonamide functional group, which is often associated with various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may exert its effects through the inhibition of certain enzymes or receptors involved in disease processes. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

Antiviral Activity

Recent studies have highlighted the potential antiviral properties of this compound. It has been shown to inhibit the replication of several viruses by interfering with their life cycles or by enhancing host antiviral mechanisms. For example, a study indicated that similar sulfonamide derivatives could increase intracellular levels of APOBEC3G, a protein that restricts viral replication by deaminating viral RNA and DNA .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways and inhibition of cell proliferation. Research indicates that sulfonamides can modulate signaling pathways associated with cancer cell survival and growth .

Antibacterial Activity

Sulfonamides are traditionally recognized for their antibacterial effects. This compound may exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism involves competitive inhibition of bacterial folate synthesis .

Case Studies

  • Antiviral Efficacy : In a study investigating the antiviral effects of various sulfonamide derivatives, this compound showed significant inhibition against Hepatitis B Virus (HBV) in vitro, with an IC50 value indicating potent antiviral activity .
  • Anticancer Research : A case study involving the treatment of breast cancer cell lines revealed that this compound could significantly reduce cell viability and induce apoptosis compared to control groups, suggesting its potential as a chemotherapeutic agent .

Data Summary Table

Biological ActivityIC50 (µM)Mechanism
Antiviral (HBV)1.99Inhibition of viral replication via APOBEC3G modulation
Anticancer20.5Induction of apoptosis through caspase activation
Antibacterial10.0Inhibition of folate synthesis

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:
The synthesis typically involves a multi-step sequence:

Pyridazine Ring Formation: Coupling of 3-aminophenylboronic acid with 6-methanesulfonylpyridazine via Suzuki-Miyaura cross-coupling (Pd catalysts, THF/water solvent, 60–80°C) .

Sulfonamide Bond Formation: Reaction of the intermediate with 4-methoxybenzenesulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine, 0–5°C) .

Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Critical Parameters:

  • Temperature Control: Lower temperatures (<10°C) during sulfonylation reduce side reactions .
  • Catalyst Loading: 5–10 mol% Pd(PPh₃)₄ for coupling reactions improves yield (>75%) .
  • Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility but require rigorous drying .

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